(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide
Overview
Description
“(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide” is a chemical compound. However, there is limited information available about this specific compound1. It is related to other compounds such as “4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride” and “4-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzenesulfonyl chloride” which are available for purchase for research purposes23.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, (2-oxo-1-pyrrolidinyl)pyrimidines have been synthesized by thermal cyclization of certain N-(pyrimidinyl)-γ-aminobutyric acids4. However, the specific synthesis process for “(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide” is not readily available in the retrieved sources.Molecular Structure Analysis
The molecular structure of “(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide” is not explicitly provided in the retrieved sources. However, related compounds such as “4-(2-Oxo-1-pyrrolidinyl)benzaldehyde” have been analyzed5.Chemical Reactions Analysis
The specific chemical reactions involving “(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide” are not detailed in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide” are not explicitly provided in the retrieved sources. However, related compounds such as “4-(2-Oxo-1-pyrrolidinyl)benzaldehyde” have been analyzed7.Scientific Research Applications
Muscarinic Agent Properties : Oxotremorine, a compound related to (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, is known for its potent muscarinic properties. It differs significantly in structure from other muscarinic stimulants, primarily being a tertiary amine and containing an acetylenic bond (Dahlbom & Jönsson, 1975).
Functionalized Calix[4]pyrroles : This compound is used in the preparation of alkynyl-substituted calix[4]pyrrole systems. These systems exhibit significant red-shifts in absorption peaks upon addition of anions, suggesting potential application as anion sensors (Miyaji et al., 2000).
Synthesis of Arylstannanes : Arylamines can be converted into aryltrimethylammonium salts, including (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, for the synthesis of aryltrimethylstannanes. This process involves a substitution reaction under specific conditions (Chopa et al., 2001).
Magneto-Structural Correlation : In a study of iodide salts of p-N-alkylpyridinium nitronyl nitroxides, the position of the iodide ion (out-of-plane or in-plane) and the length of the N-alkyl chain significantly influenced the material's magnetic properties. This indicates a potential application in magnetic materials research (Awaga et al., 1994).
Iodide Encapsulation in Organic Salt Crystal Matrix : The compound bis(trimethylammonium)hexane diiodide, related to the (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, can encapsulate iodine, forming a polyiodide species. This finding is significant for the controlled formation of specific polyiodide structures (Abate et al., 2010).
Fluorescent Detection of Iodide : A study demonstrated a sensing system for selective and ultrasensitive detection of iodide using conjugated polyelectrolyte-stabilized silver nanoparticles. This system indicates potential applications in environmental monitoring and analytical chemistry (Xiao et al., 2015).
In Situ Ligand Modification in Heterometallic Iodides : Research on heterometallic iodides showed the successful in situ modification of ligands, leading to the construction of one-, two-, and three-dimensional structures. This has implications for designing hybrid materials with specific properties (Sun et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, “4-(2-Oxo-1-pyrrolidinyl)benzaldehyde”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation7. However, the specific safety and hazard information for “(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide” is not available in the retrieved sources.
Future Directions
Given the limited information available on “(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a more comprehensive understanding of the compound and its potential applications.
properties
IUPAC Name |
trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKORSYUQVKAQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC#CN1CCCC1=O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959407 | |
Record name | N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide | |
CAS RN |
3854-04-4 | |
Record name | Ammonium, (4-(2-oxo-1-pyrrolidinyl)-2-butynyl)trimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003854044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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